molecular formula C25H52S2 B14466416 11,17-Dithiaheptacosane CAS No. 73987-20-9

11,17-Dithiaheptacosane

Cat. No.: B14466416
CAS No.: 73987-20-9
M. Wt: 416.8 g/mol
InChI Key: USHHVGUVPUFDKA-UHFFFAOYSA-N
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Description

11,17-Dithiaheptacosane is an organic compound with the molecular formula C27H56S2 It is a long-chain hydrocarbon with two sulfur atoms incorporated into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,17-Dithiaheptacosane typically involves the reaction of long-chain hydrocarbons with sulfur-containing reagents. One common method is the thiolation of heptacosane using thiol reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of sulfur atoms into the hydrocarbon chain.

Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 11,17-Dithiaheptacosane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur atoms, resulting in the formation of the corresponding hydrocarbon.

    Substitution: The sulfur atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Heptacosane.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

11,17-Dithiaheptacosane has several applications in scientific research, including:

    Chemistry: It is used as a model compound to study the behavior of sulfur-containing hydrocarbons in various chemical reactions.

    Biology: The compound is investigated for its potential biological activity, including its interactions with biological membranes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-containing biomolecules.

    Industry: this compound is used in the production of specialty chemicals and materials, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of 11,17-Dithiaheptacosane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include the modulation of enzyme activity, disruption of membrane integrity, and interference with cellular signaling processes.

Comparison with Similar Compounds

    Heptacosane: A hydrocarbon with a similar chain length but lacking sulfur atoms.

    1,17-Dithiaheptadecane: A shorter-chain analog with two sulfur atoms.

    11,17-Dithiahexacosane: A compound with a similar structure but one carbon atom less.

Uniqueness: 11,17-Dithiaheptacosane is unique due to its specific chain length and the position of sulfur atoms within the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Q & A

Q. Basic: What are the established synthesis protocols for 11,17-Dithiaheptacosane?

Answer:
The synthesis typically involves thiol-ene or nucleophilic substitution reactions to introduce sulfur atoms at positions 11 and 17 in a heptacosane backbone. A common protocol includes:

  • Step 1: Preparation of alkenyl precursors with targeted carbon chain lengths.
  • Step 2: Sulfur incorporation via photochemical thiol-ene coupling or SN2 reactions, monitored by TLC.
  • Step 3: Purification via column chromatography (hexane/ethyl acetate gradients) and characterization using 1H NMR^{1}\text{H NMR} (δ 1.25–1.35 ppm for methylene groups, δ 2.75 ppm for thioether linkages) and mass spectrometry (expected [M+H]+^+ at m/z 438.8) .

Q. Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} identify methylene environments and sulfur-induced deshielding.
  • FT-IR: Absorbance at ~2550 cm1^{-1} confirms C-S bonds.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C25_{25}H50_{50}S2_2) with <2 ppm error .
    Note: Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies often arise from solvent purity, temperature gradients, or polymorphic forms. Mitigation strategies:

  • Standardization: Use HPLC-grade solvents and controlled-temperature baths (±0.1°C).
  • Reproducibility Checks: Compare data across labs using identical protocols (e.g., IUPAC-recommended shake-flask method).
  • Analytical Controls: Quantify residual impurities via GC-MS to rule out solvent interference .

Q. Advanced: What experimental designs optimize this compound synthesis yield under variable conditions?

Answer:

  • DOE (Design of Experiments): Vary catalysts (e.g., BF3_3 vs. ZnCl2_2), temperatures (25–80°C), and solvent polarities (hexane vs. DCM).
  • Response Surface Methodology (RSM): Model interactions between parameters to identify maxima (e.g., 65% yield at 60°C with BF3_3).
  • In Situ Monitoring: Use Raman spectroscopy to track reaction progress and minimize side products .

Q. Basic: What are the key thermodynamic properties of this compound relevant to material science?

Answer:

  • Melting Point: 58–62°C (varies with chain packing efficiency).
  • Thermal Stability: Decomposes at ~220°C (TGA data).
  • Solubility: Hydrophobic; soluble in chloroform (120 mg/mL) and toluene (85 mg/mL) at 25°C.
    Reference: Compare DSC thermograms across studies to confirm phase transitions .

Q. Advanced: How should researchers design stability studies for this compound in oxidative environments?

Answer:

  • Accelerated Aging: Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis.
  • Oxidative Stressors: Test under UV light (254 nm) and with H2_2O2_2 (0.1–1.0 M).
  • Mechanistic Probes: Use EPR spectroscopy to detect radical intermediates and propose degradation pathways .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods due to potential sulfur volatiles.
  • Waste Disposal: Neutralize with 10% NaOH before aqueous disposal .

Q. Advanced: How can computational modeling enhance the study of this compound’s conformational dynamics?

Answer:

  • MD Simulations: Use AMBER or GROMACS to model chain flexibility and sulfur-sulfur interactions.
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies.
  • Validation: Correlate simulation data with experimental NMR NOE effects .

Q. Basic: What role does this compound play in membrane lipid studies?

Answer:
It mimics natural lipids with sulfur atoms altering bilayer rigidity. Applications:

  • Permeability Assays: Compare diffusion rates of hydrophobic probes.
  • Phase Behavior: Study thermotropic transitions via fluorescence anisotropy .

Q. Advanced: How to address reproducibility challenges in this compound-based polymer synthesis?

Answer:

  • Batch Consistency: Standardize monomer purity (≥99% by HPLC).
  • Kinetic Studies: Use stopped-flow IR to monitor polymerization rates.
  • Post-Synthesis Analysis: Employ MALDI-TOF for polymer chain-length distribution .

Q. Methodological Notes

  • Data Presentation: Tabulate key results (e.g., synthesis yields, solubility values) with error margins and n-values.
  • Ethical Reporting: Disclose conflicts (e.g., solvent suppliers) and archive raw data in repositories like Zenodo .
  • Literature Review: Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over non-validated sources .

Properties

CAS No.

73987-20-9

Molecular Formula

C25H52S2

Molecular Weight

416.8 g/mol

IUPAC Name

1-(5-decylsulfanylpentylsulfanyl)decane

InChI

InChI=1S/C25H52S2/c1-3-5-7-9-11-13-15-18-22-26-24-20-17-21-25-27-23-19-16-14-12-10-8-6-4-2/h3-25H2,1-2H3

InChI Key

USHHVGUVPUFDKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCCCCCSCCCCCCCCCC

Origin of Product

United States

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